(3r)-3-[(Triethylsilyl)oxy]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3r)-3-[(Triethylsilyl)oxy]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a triethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3r)-3-[(Triethylsilyl)oxy]pyrrolidine typically involves the protection of the hydroxyl group in pyrrolidine with a triethylsilyl group. This can be achieved through the reaction of pyrrolidine with triethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield the deprotected pyrrolidine.
Substitution: The triethylsilyl group can be substituted with other functional groups through reactions with nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride).
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Tetrabutylammonium fluoride (TBAF), tetrahydrofuran (THF), room temperature.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Deprotected pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(3r)-3-[(Triethylsilyl)oxy]pyrrolidine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Investigated for its potential role in the synthesis of biologically active molecules.
Medicine: Explored for its use in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3r)-3-[(Triethylsilyl)oxy]pyrrolidine primarily involves its role as a protecting group. The triethylsilyl group protects the hydroxyl functionality during various chemical transformations, preventing unwanted side reactions. The protection is reversible, allowing for the selective deprotection and further functionalization of the molecule.
Comparison with Similar Compounds
(3r)-3-[(Trimethylsilyl)oxy]pyrrolidine: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
(3r)-3-[(Tert-butyldimethylsilyl)oxy]pyrrolidine: Features a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness: (3r)-3-[(Triethylsilyl)oxy]pyrrolidine is unique due to the specific steric and electronic effects imparted by the triethylsilyl group. These effects can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.
Properties
CAS No. |
651341-56-9 |
---|---|
Molecular Formula |
C10H23NOSi |
Molecular Weight |
201.38 g/mol |
IUPAC Name |
triethyl-[(3R)-pyrrolidin-3-yl]oxysilane |
InChI |
InChI=1S/C10H23NOSi/c1-4-13(5-2,6-3)12-10-7-8-11-9-10/h10-11H,4-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
WZAKQVQVBHTUNU-SNVBAGLBSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1CCNC1 |
Canonical SMILES |
CC[Si](CC)(CC)OC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.